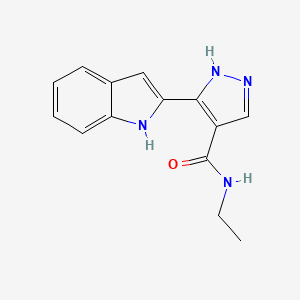
Theobromine, 1-(2'-methylallyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theobromine, 1-(2’-methylallyl)- is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Theobromine, 1-(2’-methylallyl)- involves several steps. One common method starts with theobromine as the base compound. The synthesis typically involves:
Alkylation: Theobromine is reacted with an appropriate alkylating agent, such as 2-methylallyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Theobromine, 1-(2’-methylallyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of theobromine and 2-methylallyl chloride are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Theobromine, 1-(2’-methylallyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2’-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of theobromine.
Reduction: Reduced forms of theobromine derivatives.
Substitution: Various substituted theobromine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Theobromine, 1-(2’-methylallyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
Theobromine, 1-(2’-methylallyl)- exerts its effects primarily through the inhibition of adenosine receptors. This inhibition leads to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may act as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels and promoting various physiological effects.
Comparación Con Compuestos Similares
Theobromine, 1-(2’-methylallyl)- is similar to other methylxanthines like caffeine and theophylline. it has unique properties due to the presence of the 2’-methylallyl group. This modification can alter its solubility, bioavailability, and overall pharmacological profile.
Similar Compounds
Caffeine: A well-known stimulant with a stronger effect on the central nervous system.
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Paraxanthine: A metabolite of caffeine with similar stimulant effects.
Propiedades
Número CAS |
63906-62-7 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)5-15-10(16)8-9(12-6-13(8)3)14(4)11(15)17/h6H,1,5H2,2-4H3 |
Clave InChI |
DMWQAGFXWKNDBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)


![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)

![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)



![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)
